2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 893787-76-3
Cat. No.: VC7352135
Molecular Formula: C21H16Cl2N2O3S
Molecular Weight: 447.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893787-76-3 |
|---|---|
| Molecular Formula | C21H16Cl2N2O3S |
| Molecular Weight | 447.33 |
| IUPAC Name | 2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C21H16Cl2N2O3S/c1-14-9-10-17(23)12-19(14)25-21(26)24(13-15-5-4-6-16(22)11-15)18-7-2-3-8-20(18)29(25,27)28/h2-12H,13H2,1H3 |
| Standard InChI Key | BVCSIVDRLSIGKQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
Introduction
2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound belonging to the benzothiadiazine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound's unique structure, featuring both chlorophenyl and benzothiadiazine moieties, contributes to its distinct chemical and biological properties.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, including the formation of the benzothiadiazine ring and the introduction of chlorophenyl groups. Common reagents used include chlorinating agents, reducing agents, and various catalysts to facilitate the desired product formation. Industrial production methods may utilize large-scale synthesis with optimized reaction conditions to ensure high yield and purity.
Biological Activities and Potential Applications
Benzothiadiazine derivatives are studied for their potential therapeutic applications due to their diverse biological activities. The mechanism of action of 2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves interaction with specific molecular targets and pathways, potentially modulating enzyme or receptor activity. Detailed studies are necessary to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds include other benzothiadiazine analogs and chlorophenyl derivatives. The unique substitution pattern of this compound contributes to its distinct properties compared to other derivatives.
| Compound | Unique Features |
|---|---|
| 2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione | Specific chlorophenyl and benzothiadiazine moieties |
| 2-chloro-4-methylphenyl derivatives | Different substitution patterns |
| 3-chlorophenylmethyl derivatives | Variations in the chlorophenyl group |
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